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Compound of Interest

Compound Name:
1-(m-Tolyl)propan-1-amine

hydrochloride

CAS No.: 1864056-40-5

Cat. No.: B1432215

Get Quote

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction
1-(m-Tolyl)propan-1-amine hydrochloride is a highly versatile chiral benzylamine derivative.

As a fundamental building block in medicinal chemistry, it provides a rigid, stereodefined

scaffold essential for probing receptor binding pockets, developing kinase inhibitors, and

optimizing the pharmacokinetic profiles of novel active pharmaceutical ingredients (APIs)[1].

This technical guide details the physico-chemical properties, pharmacophoric utility, and self-

validating synthetic protocols for both its racemic and enantiopure forms.

Physico-Chemical Profile & Chemical Identity
To establish a rigorous baseline for analytical validation, the core quantitative data and

identifiers for 1-(m-Tolyl)propan-1-amine hydrochloride and its specific enantiomers are

summarized below[2][3][4].
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Property Value / Description

Chemical Name 1-(m-Tolyl)propan-1-amine hydrochloride

CAS Number (Racemic) 1864056-40-5

CAS Number (R-Enantiomer)
1391356-26-5 (HCl salt) / 1212925-87-5 (Free

base)

Molecular Formula C10H16ClN (C10H15N · HCl)

Molecular Weight 185.69 g/mol

Appearance White to off-white crystalline solid

Solubility Soluble in Water, Methanol, DMSO

Storage Conditions
Room temperature, inert atmosphere,

desiccated

Mechanistic Role & Pharmacophore Dynamics
In drug discovery, the 1-arylalkylamine motif is a privileged structure. The specific substitution

pattern of 1-(m-tolyl)propan-1-amine offers unique spatial and electronic characteristics that

drive target affinity:

The meta-Methyl Group: Unlike para-substituted analogs, the meta-methyl group projects

laterally into hydrophobic sub-pockets of target receptors. This enhances binding affinity

through localized Van der Waals interactions without causing steric clashes in narrow binding

clefts.

The alpha-Ethyl Chain: The ethyl group dictates the conformational orientation of the amine.

It restricts the rotational degrees of freedom, effectively locking the pharmacophore into a

bioactive conformation.

The Protonated Amine: At physiological pH, the primary amine is protonated, serving as a

critical hydrogen bond donor and forming strong salt bridges with conserved aspartate or

glutamate residues in the target protein.
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Pharmacophore dynamics of 1-(m-tolyl)propan-1-amine within a target binding pocket.
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Synthetic Methodologies & Self-Validating Protocols
The synthesis of 1-(m-tolyl)propan-1-amine can be approached via racemic or enantioselective

routes. Both protocols below are designed as self-validating systems, ensuring that

intermediate quality controls dictate the progression of the synthesis rather than blind

adherence to a timer.

Route A: Racemic Synthesis via Direct Reductive
Amination
This route utilizes sodium triacetoxyborohydride (NaBH(OAc)3) to convert 1-(m-tolyl)propan-1-

one to the racemic amine.

Causality of Reagents: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4) or

sodium cyanoborohydride (NaBH3CN). It is a mild reducing agent that selectively reduces the

transient iminium ion without over-reducing the starting ketone to an alcohol, and it avoids the

severe toxicity associated with cyanide byproducts [5][6].

Step-by-Step Protocol:

Imine Formation: Dissolve 1 eq of 1-(m-tolyl)propan-1-one and 5 eq of ammonium acetate in

1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

Self-Validation Check: Sample the reaction, dilute in methanol, and analyze via LC-MS.

Proceed to reduction only when the intermediate imine mass [M+H]+ is the dominant

peak.

Reduction: Cool the mixture to 0°C. Add 1.5 eq of NaBH(OAc)3 portion-wise to control the

exothermic hydride transfer. Stir for 12 hours, allowing it to warm to room temperature[5].

Self-Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The complete disappearance of

the ketone spot (UV active, higher Rf) confirms successful reduction.

Quench & Extraction: Quench with saturated aqueous NaHCO3 until pH 8 is reached.

Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over

anhydrous Na2SO4, and concentrate in vacuo.
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Salt Formation: Dissolve the crude free base in diethyl ether. Dropwise add 2M HCl in diethyl

ether until precipitation ceases. Filter the white solid and dry under vacuum to yield racemic

1-(m-tolyl)propan-1-amine hydrochloride.

Route B: Asymmetric Synthesis via Ellman's
Sulfinamide
To obtain the pure (R)- or (S)-enantiomer (e.g., CAS 1391356-26-5), the Ellman auxiliary

method is the industry gold standard [7][8].

Causality of Reagents: (R)-tert-Butanesulfinamide condenses with the ketone to form a chiral

sulfinyl imine. The bulky tert-butyl group creates a rigid steric environment. When reduced with

NaBH4 at ultra-low temperatures, hydride attack is forced to occur exclusively from the less

hindered face, resulting in exceptional diastereoselectivity (>98% de). Titanium(IV) ethoxide

(Ti(OEt)4) is deployed because it acts dually as a Lewis acid to activate the ketone and a water

scavenger to drive the condensation equilibrium forward [9].
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Workflow for the asymmetric synthesis of (R)-1-(m-Tolyl)propan-1-amine HCl.
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Step-by-Step Protocol:

Chiral Imine Condensation: To a solution of 1-(m-tolyl)propan-1-one (1 eq) and (R)-tert-

butanesulfinamide (1.1 eq) in THF, add Ti(OEt)4 (2 eq). Heat to 60°C for 16 hours.

Self-Validation Check: Quench a 10 µL aliquot in wet EtOAc, centrifuge the TiO2

precipitate, and analyze the supernatant via LC-MS. Conversion must be >95% before

proceeding[8].

Diastereoselective Reduction: Cool the reaction mixture to -50°C. Slowly add NaBH4 (3 eq)

dissolved in a minimal amount of THF/H2O. Stir for 4 hours at -50°C, then slowly warm to

0°C.

Self-Validation Check: Analyze the crude mixture via chiral HPLC. The diastereomeric ratio

(dr) should exceed 98:2. If dr is lower, recrystallization of the intermediate is required

before cleavage.

Auxiliary Cleavage: Isolate the sulfinamide intermediate via standard aqueous workup.

Dissolve in methanol and add 4M HCl in dioxane (3 eq). Stir at room temperature for 1 hour.

The acidic conditions selectively cleave the N-S bond without racemizing the chiral center[7]

[10].

Isolation: Evaporate the solvent. Triturate the resulting solid with cold diethyl ether to remove

the sulfinyl byproducts, yielding pure (R)-1-(m-tolyl)propan-1-amine hydrochloride[4].

Analytical Characterization Standards
To guarantee scientific integrity, the final synthesized compound must meet the following

analytical thresholds before deployment in biological assays:

1H NMR (400 MHz, CD3OD): Must show the characteristic triplet for the terminal methyl of

the ethyl group (~0.9 ppm), a multiplet for the diastereotopic CH2 protons (~1.8-2.0 ppm), a

distinct multiplet for the chiral CH proton (~4.1 ppm), the meta-methyl singlet (~2.3 ppm),

and the aromatic multiplet (7.1-7.4 ppm).

Chiral HPLC: For enantiopure batches, enantiomeric excess (ee) must be >99%, validated

against a racemic reference standard using a chiral stationary phase (e.g., Chiralcel OD-H).
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Karl Fischer Titration: Water content should be <0.5% w/w to ensure accurate molecular

weight calculations for downstream dosing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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